molecular formula C17H18N2O5 B5756157 3,4-dimethoxy-N'-(2-methoxybenzoyl)benzohydrazide

3,4-dimethoxy-N'-(2-methoxybenzoyl)benzohydrazide

Cat. No.: B5756157
M. Wt: 330.33 g/mol
InChI Key: OUYXKCJCBWMVOB-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N’-(2-methoxybenzoyl)benzohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of methoxy groups on the benzene rings and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N’-(2-methoxybenzoyl)benzohydrazide typically involves the reaction of 3,4-dimethoxybenzohydrazide with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups on the benzene rings can undergo oxidation to form corresponding quinones.

    Reduction: The carbonyl group in the benzohydrazide moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

Chemistry: 3,4-dimethoxy-N’-(2-methoxybenzoyl)benzohydrazide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: This compound has potential applications in the development of new pharmaceuticals. It can be used as a scaffold for the design of new drugs with improved efficacy and reduced side effects.

Medicine: In medicinal chemistry, 3,4-dimethoxy-N’-(2-methoxybenzoyl)benzohydrazide is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-(2-methoxybenzoyl)benzohydrazide involves its interaction with specific molecular targets. The methoxy groups and the benzohydrazide moiety play a crucial role in its binding to enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 3,4-dimethoxybenzohydrazide
  • 2-methoxybenzoyl chloride
  • 3,4-dimethoxy-N’-(3-methoxybenzoyl)benzohydrazide

Comparison: 3,4-dimethoxy-N’-(2-methoxybenzoyl)benzohydrazide is unique due to the presence of both 3,4-dimethoxy and 2-methoxybenzoyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of multiple methoxy groups can enhance its solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

3,4-dimethoxy-N'-(2-methoxybenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-13-7-5-4-6-12(13)17(21)19-18-16(20)11-8-9-14(23-2)15(10-11)24-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYXKCJCBWMVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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